2-Chloro-3-hydrazinyl-5-sulfobenzoic acid
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Overview
Description
2-Chloro-3-hydrazinyl-5-sulfobenzoic acid is an organic compound with the molecular formula C7H7ClN2O5S and a molecular weight of 266.66 g/mol . This compound is characterized by the presence of a chloro group, a hydrazinyl group, and a sulfonic acid group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-hydrazinyl-5-sulfobenzoic acid typically involves the chlorination of 3-hydrazinyl-5-sulfobenzoic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the 2-position of the benzene ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-hydrazinyl-5-sulfobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines.
Major Products Formed
Azo Compounds: Formed from the oxidation of the hydrazinyl group.
Amino Derivatives: Resulting from the reduction of nitro groups.
Substituted Derivatives: Formed by replacing the chloro group with other nucleophiles.
Scientific Research Applications
2-Chloro-3-hydrazinyl-5-sulfobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-hydrazinyl-5-sulfobenzoic acid involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The sulfonic acid group enhances the compound’s solubility in aqueous environments, facilitating its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-hydrazinyl-5-sulfobenzoic acid
- 2-Bromo-3-hydrazinyl-5-sulfobenzoic acid
- 2-Chloro-3-amino-5-sulfobenzoic acid
Uniqueness
2-Chloro-3-hydrazinyl-5-sulfobenzoic acid is unique due to the specific positioning of the chloro, hydrazinyl, and sulfonic acid groups on the benzene ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C7H7ClN2O5S |
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Molecular Weight |
266.66 g/mol |
IUPAC Name |
2-chloro-3-hydrazinyl-5-sulfobenzoic acid |
InChI |
InChI=1S/C7H7ClN2O5S/c8-6-4(7(11)12)1-3(16(13,14)15)2-5(6)10-9/h1-2,10H,9H2,(H,11,12)(H,13,14,15) |
InChI Key |
KTAJPIFDTMQBGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)NN)S(=O)(=O)O |
Origin of Product |
United States |
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